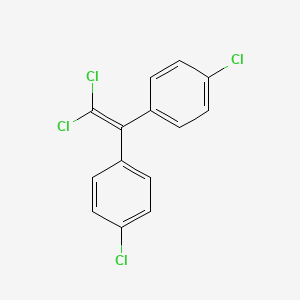

p,p'-DDE

概要

説明

p,p’-ジクロロジフェニルジクロロエチレン: は、ジクロロジフェニルトリクロロエタンから塩化水素が失われたことによって生成される化学化合物であり、その一般的な分解生成物の1つです . 環境と生物に生体蓄積する、親油性で残留性の高い有機汚染物質です .

作用機序

p,p’-ジクロロジフェニルジクロロエチレンは、いくつかの機序を通じて作用を発揮します。 脂肪組織に生体蓄積し、ホルモン受容体やシグナル伝達経路を阻害することで内分泌機能をかく乱することが知られています . T細胞の機能とサイトカイン産生を変化させることで、免疫系にも影響を与えます . さらに、p,p’-ジクロロジフェニルジクロロエチレンは酸化ストレスと炎症を誘発し、その毒性効果に寄与する可能性があります .

類似化合物の比較

類似化合物: : 類似化合物には、ジクロロジフェニルトリクロロエタン、o,p’-ジクロロジフェニルジクロロエチレン、ジクロロジフェニルジクロロエタンなどがあります .

独自性: : p,p’-ジクロロジフェニルジクロロエチレンは、その類似体と比較して、高い残留性と生体蓄積の可能性という点で独特です。 より安定しており、分解されにくいため、環境や生物に広く存在しています .

科学的研究の応用

Chemistry: : p,p’-Dichlorodiphenyldichloroethylene is used as a reference compound in environmental chemistry studies to understand the degradation pathways and environmental fate of dichlorodiphenyltrichloroethane and its metabolites .

Biology: : In biological research, p,p’-Dichlorodiphenyldichloroethylene is studied for its effects on wildlife and human health, particularly its role as an endocrine disruptor and its impact on reproductive health .

Medicine: : Research in medicine focuses on the potential health risks associated with exposure to p,p’-Dichlorodiphenyldichloroethylene, including its links to various diseases such as diabetes and cancer .

Industry: : In industry, p,p’-Dichlorodiphenyldichloroethylene is used in the development of analytical methods for detecting and quantifying persistent organic pollutants in environmental samples .

生化学分析

Biochemical Properties

p,p’-DDE interacts with various biomolecules in the body. It has been shown to affect the function of enzymes and proteins, leading to alterations in biochemical reactions . For instance, p,p’-DDE has been found to alter macrophage reactivity, affecting the production of prostaglandins

Cellular Effects

p,p’-DDE has been associated with a range of cellular effects. It has been linked to increased risk of insulin resistance, obesity, and metabolic syndrome . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, p,p’-DDE has been shown to activate Wnt/β-catenin and Hedgehog/Gli1 signaling cascades, leading to increased cell proliferation .

Molecular Mechanism

The molecular mechanism of p,p’-DDE’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that p,p’-DDE impairs the mother bird’s glands’ ability to excrete calcium carbonate onto the developing egg, leading to eggshell thinning .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p,p’-DDE can change over time. It has been observed that p,p’-DDE can cause persistent thermogenic impairment in adult female mice when exposed perinatally . Information on the product’s stability, degradation, and long-term effects on cellular function are still being researched.

Dosage Effects in Animal Models

The effects of p,p’-DDE vary with different dosages in animal models. For instance, a significant increase in macrophages in the adipose tissue of mice was observed when they were treated with 2 mg/kg of p,p’-DDE

Metabolic Pathways

p,p’-DDE is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that p,p’-DDE is involved in, and the exact nature of these interactions, are still being studied.

Transport and Distribution

p,p’-DDE is transported and distributed within cells and tissues. It is known to accumulate mainly in leafy vegetables, roots, cereals, and potato when taken up from contaminated soil . The specific transporters or binding proteins that it interacts with, and its effects on localization or accumulation, are still being researched.

準備方法

合成経路と反応条件: : p,p’-ジクロロジフェニルジクロロエチレンは、ジクロロジフェニルトリクロロエタンの脱ハロゲン化によって合成されます。 この反応は、塩化水素の脱離を伴い、中心炭素原子上に二重結合が生成されます .

工業的製造方法: : p,p’-ジクロロジフェニルジクロロエチレンの工業的製造では、通常、ジクロロジフェニルトリクロロエタンを特定の条件下で制御された分解を行い、目的とする生成物の効率的な生成を確保します .

化学反応の分析

反応の種類: : p,p’-ジクロロジフェニルジクロロエチレンは、酸化、還元、置換などのさまざまな化学反応を起こします .

一般的な試薬と条件: : これらの反応で一般的に用いられる試薬には、強酸、強塩基、酸化剤、還元剤などがあります。 反応条件では、多くの場合、目的の変換を促進するために特定の温度と圧力を用います .

生成される主な生成物: : これらの反応で生成される主な生成物は、用いる試薬と条件によって異なります。 例えば、酸化反応では塩素化芳香族化合物が生成される場合があり、還元反応では塩素化の少ない誘導体が生成される場合があります .

科学研究への応用

化学: : p,p’-ジクロロジフェニルジクロロエチレンは、ジクロロジフェニルトリクロロエタンとその代謝物の分解経路と環境運命を理解するための、環境化学研究における参照化合物として用いられます .

生物学: : 生物学的研究では、特に内分泌かく乱物質としての役割や生殖への影響という観点から、野生生物やヒトの健康に対するp,p’-ジクロロジフェニルジクロロエチレンの影響を研究しています .

医学: : 医学における研究では、糖尿病や癌などのさまざまな病気との関連性を含む、p,p’-ジクロロジフェニルジクロロエチレンへの曝露に伴う潜在的な健康リスクに焦点を当てています .

産業: : 産業では、p,p’-ジクロロジフェニルジクロロエチレンは、環境試料中の残留性有機汚染物質の検出と定量のための分析方法の開発に使用されます .

類似化合物との比較

Similar Compounds: : Similar compounds include dichlorodiphenyltrichloroethane, o,p’-Dichlorodiphenyldichloroethylene, and dichlorodiphenyldichloroethane .

Uniqueness: : p,p’-Dichlorodiphenyldichloroethylene is unique in its high persistence and bioaccumulation potential compared to its analogs. It is more stable and less prone to degradation, leading to its widespread presence in the environment and living organisms .

特性

IUPAC Name |

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNVFOCBFJOQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020374 | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992), White solid; [HSDB] | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

601.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Soluble in fat and most organic solvents, In water, 0.065 mg/L at 24 °C, In water, 0.04 mg/L at 25 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000006 [mmHg], 6.0X10-6 mm Hg at 25 °C | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Eight chlorinated hydrocarbons were tested for their ability to compete with (3)H-estradiol-17beta for specific binding proteins in uterine cytoplasm from immature rats. o,p'-DDE (0.14 mmol) competed with (3)H-estradiol-17beta for binding to '8s receptor' in uterine cytoplasm but p,p'-DDE and p,p'-DDT did not compete. o,p'-DDT and o,p'-DDE act as estrogens at high concentrations as measured by their ability to compete with estradiol-17beta for binding to uterine cytoplasmic receptor in the transfer and binding of estradiol in nuclei of uterine cells., In a strain of ducks sensitive to eggshell-thinning effects of DDE, admin of 40 mg/kg in food for 45 days reduced eggshell index (EI) by 13% & content of calcium in the fluid of the shell gland forming an eggshell by 36%, & raised the calcium content of the shell gland mucosa by 19%, compared with control values. DDE inhibited the translocation (secretion) of calcium between the gland mucosa & the uterine cavity. ATP-dependent binding of calcium to microsomal subfraction (FI) rich in fragments of the plasma membrane was reduced by 16%, whereas that to a subfraction FIII which bound calcium at a very high rate was decreased to 36%. DDE may interfere with the stimulus-secretion mechanism of the eggshell gland in ducks through its effect on calcium binding., In vitro DDE at 2 to 16 ng/L of an homogenate of the eggshell gland of ducks (Anas platyrhynchos) inhibited the Ca(2+)-Mg(2+)-activated ATPase in a concentration-dependent manner, whereas Mg(2+)-activated ATPase was not affected by these concentrations. Since calcium is transported against a concentration gradient between blood plasma & lumen of the eggshell gland, it is suggested that DDE, by inhibiting the Ca(2+)-Mg(2+)-activated ATPase, decreased the calcium translocation over the eggshell gland mucosa., As for the mechanism of this eggshell thinning phenomenon, no adequate, or generally accepted, explanation exists. There are many reports that claim inhibition of carbonic anhydrase, generally acknowledged to play an important role in forming eggshells, by DDT, /DDE/ & some other derivatives, but there are just as many that deny this. ... Thus one is left with two alternatives to explain the phenomenon: 1) the carbonic anhydrase in the shell gland of avian species is unusually sensitive to chlorinated hydrocarbon insecticides, or 2) the in vivo inhibition observed is a result of some other effect, such as reduced enzyme production or the production of substances that suppress the activity of the enzyme., For more Mechanism of Action (Complete) data for DDE (6 total), please visit the HSDB record page. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid | |

CAS No. |

72-55-9, 68679-99-2 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p,p′-DDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-DDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(2,2-dichloroethenylidene)bis[chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(dichlorovinylidene)bis[chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7FS82U08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 to 194 °F (NTP, 1992), 89 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

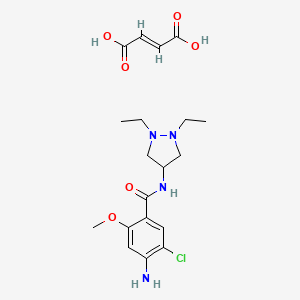

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

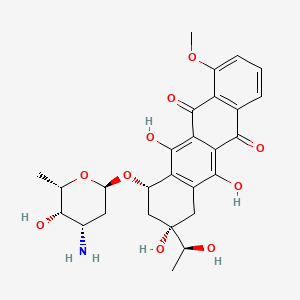

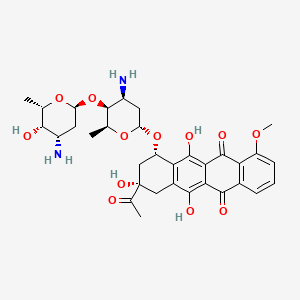

Feasible Synthetic Routes

Q1: How does p,p'-DDE interact with hormone receptors?

A1: this compound primarily interacts with the androgen receptor (AR), acting as an antagonist []. It binds to the ligand-binding pocket of the AR, but unlike the natural ligand dihydrotestosterone (DHT), it does not induce the conformational changes required for full receptor activation [, ].

Q2: What is the significance of this compound's interaction with AR mutants?

A2: Interestingly, this compound can activate two naturally occurring AR mutants, H874Y and T877A, exhibiting a stronger binding affinity for the H874Y mutant []. This interaction leads to agonistic effects, potentially contributing to its endocrine-disrupting properties [].

Q3: What are the downstream effects of this compound's interaction with hormone receptors?

A3: By disrupting normal hormonal signaling, this compound can lead to various adverse effects, including:

- Reproductive toxicity: Reduced sperm motility, decreased sperm count, and altered sperm morphology in males [, , ].

- Endocrine disruption: Gonadal intersex in fish, altered levels of reproductive hormones, and potential impacts on thyroid hormone levels in birds [, , , ].

- Developmental effects: Potential neurodevelopmental effects in children exposed prenatally, such as impacts on processing speed [, ].

Q4: How does this compound induce apoptosis?

A4: Research suggests this compound can induce apoptosis in different cell types, including neuronal cells (PC12) and Sertoli cells (testicular cells) [, ]. The underlying mechanisms are complex and may involve:

- Oxidative stress: this compound can disrupt the balance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, leading to oxidative stress and subsequent apoptosis in testicular cells [].

- TNFα signaling: this compound exposure has been linked to increased levels of tumor necrosis factor alpha (TNFα), a pro-inflammatory cytokine involved in apoptosis signaling, in neuronal cells [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C14H8Cl4 and a molecular weight of 318.02 g/mol.

Q6: Why is this compound considered a persistent organic pollutant?

A6: this compound is highly resistant to environmental degradation and persists in the environment for extended periods [, , , ]. Its lipophilic nature leads to bioaccumulation in fatty tissues of organisms, posing risks to wildlife and humans [, , , , , ].

Q7: What are the major sources of this compound in the environment?

A7: Although the use of its parent compound, DDT, has been restricted in many countries, this compound persists in the environment due to its long half-life. Major sources include:

- Historical DDT use: Past agricultural and public health applications of DDT led to widespread environmental contamination [, , , ].

- Environmental persistence and long-range transport: this compound can be transported long distances through air and water currents, leading to contamination in remote areas [, ].

Q8: How does this compound enter the food chain?

A8: this compound enters the food chain primarily through its accumulation in organisms at the bottom of the food web, such as fish and invertebrates. As these organisms are consumed by predators higher up the chain, this compound biomagnifies, leading to increasingly higher concentrations at higher trophic levels [, , , ].

Q9: What analytical methods are used to detect and quantify this compound?

A9: Common analytical techniques include:

- Gas chromatography (GC) with electron capture detection (ECD): This highly sensitive method is widely used for this compound analysis in various matrices, including biological samples and environmental samples [, , , ].

- Gas chromatography-mass spectrometry (GC-MS): Provides higher specificity for confirming this compound identification and quantifying it in complex matrices [, ].

- Solid-phase extraction (SPE): A common sample preparation technique used to extract and concentrate this compound from various matrices prior to analysis [].

Q10: What are the key aspects of quality control and assurance in this compound analysis?

A10: Ensuring accurate and reliable results requires stringent quality control measures, including:

- Analytical method validation: Validating analytical methods to demonstrate accuracy, precision, specificity, linearity, and detection limits for the target analyte [].

- Use of certified reference materials: Employing certified reference materials to verify method performance and ensure accuracy of measurements [].

- Quality control samples: Analyzing quality control samples (blanks, spiked samples, duplicates) throughout the analytical process to monitor for potential contamination or errors [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。